Structural Elucidation and NMR Assignment of 4,5-Dimethylcyclohexa-1,4-diene-1,2-dicarboxylic Acid
Structural Elucidation and NMR Assignment of 4,5-Dimethylcyclohexa-1,4-diene-1,2-dicarboxylic Acid
Executive Summary
4,5-Dimethylcyclohexa-1,4-diene-1,2-dicarboxylic acid ( C10H12O4 ) is a highly symmetric, bicyclic organic intermediate. It is frequently utilized in the synthesis of novel cyclic diamines for fungicidal applications[1] and serves as a model compound in green chemistry for studying complex addition-elimination mechanisms, such as its unexpected aromatization to 4,5-dimethylphthalic acid upon bromination[2].
For drug development professionals and synthetic chemists, confirming the structural integrity of this diacid intermediate is a critical quality control step. This whitepaper provides a definitive, causality-driven guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) assignments of this molecule, grounded in its symmetry, electronic microenvironments, and self-validating experimental protocols.
Structural Symmetry and Its Impact on NMR Spectra
The molecule possesses a time-averaged C2v symmetry in solution. This symmetry is the foundational principle dictating its NMR behavior, as it drastically simplifies the spectra by rendering several nuclei chemically and magnetically equivalent:
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Methyl Groups: The two −CH3 groups at C4 and C5 are equivalent.
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Methylene Groups: The two allylic −CH2− groups at C3 and C6 are equivalent.
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Carboxyl Groups: The two −COOH groups at C1 and C2 are equivalent.
Consequently, despite containing 10 carbon atoms and 12 hydrogen atoms, the molecule yields only 5 distinct carbon signals in the 13 C NMR spectrum and 2 distinct carbon-bound proton signals in the 1 H NMR spectrum[1].
1 H NMR Spectrum Assignment and Causality
Quantitative Data Summary
Acquired in DMSO- d6 at 400 MHz.
| Chemical Shift ( δ , ppm) | Multiplicity | Integration | Assignment |
| 1.62 | Singlet (s) | 6H | C4- CH3 , C5- CH3 |
| 2.81 | Singlet (s) | 4H | C3- H2 , C6- H2 |
| ~12.5 | Broad Singlet (br s) | 2H | - COOH (Exchanges with D2O ) |
The Causality of Multiplicity
The most striking feature of the 1 H NMR spectrum is the complete lack of spin-spin splitting ( J -coupling)[2].
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The Methylene Singlet ( δ 2.81): The C3 and C6 protons are allylic. They are attached to sp3 carbons that are flanked entirely by fully substituted (quaternary) sp2 carbons (C1, C2, C4, C5). Because there are zero vicinal protons on adjacent carbons, the n+1 rule dictates a singlet.
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Lack of Long-Range Coupling: While long-range allylic ( 4J ) coupling between the methylene protons and the methyl groups is theoretically possible, the coupling constant is negligible (< 1 Hz) on routine spectrometers. This results in slightly broadened, but fundamentally distinct, self-validating singlets[2].
13 C NMR Spectrum Assignment and Causality
Quantitative Data Summary
Acquired in DMSO- d6 at 50 MHz.
| Chemical Shift ( δ , ppm) | Carbon Type | Assignment |
| 18.2 | Primary ( CH3 ) | C4- CH3 , C5- CH3 |
| 34.5 | Secondary ( CH2 ) | C3, C6 (Allylic) |
| 122.7 | Quaternary ( C=C ) | C4, C5 (Olefinic, Methyl-substituted) |
| 133.8 | Quaternary ( C=C ) | C1, C2 (Olefinic, Carboxyl-substituted) |
| 172.8 | Quaternary ( C=O ) | Carbonyl carbons |
Differentiating the Quaternary Olefinic Carbons
Assigning the quaternary olefinic carbons (C1/C2 vs. C4/C5) requires an analysis of competing electronic and steric microenvironments:
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Inductive Deshielding ( δ 133.8): The C1 and C2 carbons are directly conjugated with the electron-withdrawing −COOH groups. This inductive withdrawal of electron density deshields the nuclei, shifting their resonance significantly downfield to 133.8 ppm[1].
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Steric Shielding ( γ -gauche effect) ( δ 122.7): C4 and C5 are substituted with electron-donating methyl groups. While alkyl groups typically deshield substituted carbons via the α -effect, in highly crowded tetrasubstituted cyclic diene systems, steric compression between the methyl protons and the adjacent ring methylenes increases local electron shielding. This pushes the C4/C5 resonance upfield to 122.7 ppm[1].
Caption: Logical differentiation of quaternary carbons in the 13C NMR spectrum based on electronic and steric effects.
Self-Validating Experimental Protocols
To ensure high fidelity in NMR assignments, the compound must be synthesized and isolated with high purity. The following protocol utilizes a green chemistry approach that minimizes solvent artifacts.
Green Synthesis via Aqueous Diels-Alder Cycloaddition
Causality of Solvent Choice: Water is used as the solvent to accelerate the Diels-Alder reaction via the hydrophobic effect. The highly polar water molecules force the non-polar diene and dienophile into reactive proximity, increasing the effective molarity and accelerating transition state formation without the need for toxic organic solvents[2].
Step-by-Step Methodology:
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Dissolve 1.14 g of acetylenedicarboxylic acid in 3.0 mL of deionized water in a reaction flask[2].
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Add 1.23 g of 2,3-dimethyl-1,3-butadiene to the aqueous solution[2].
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Stir the biphasic mixture vigorously at room temperature for 48–72 hours[2].
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Filter the resulting solid precipitate and wash with a small amount of cold water.
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Crush the solid into a fine powder and rinse thoroughly with hexanes, then air dry[2].
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Causality of Hexane Wash: Hexane specifically dissolves and removes any unreacted 2,3-dimethyl-1,3-butadiene, while the highly polar diacid remains completely insoluble. This avoids the need for column chromatography[2].
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Caption: Step-by-step green synthesis and NMR validation workflow for the target diacid.
NMR Sample Preparation and System Validation
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Dissolve ~15-20 mg of the purified diacid in 0.6 mL of anhydrous DMSO- d6 .
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Causality of Solvent: DMSO- d6 is required because the diacid exhibits poor solubility in standard non-polar NMR solvents like CDCl3 . Furthermore, using strictly anhydrous DMSO prevents rapid proton exchange, allowing the broad −COOH signal to be observed.
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Acquire the 1 H spectrum (16 scans) and 13 C spectrum (1024 scans) at 298 K.
Self-Validation Checkpoints:
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Purity Check: The complete absence of olefinic proton multiplets in the 5.0–6.0 ppm range confirms that no unreacted diene starting material remains[2].
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Symmetry Check: The integration ratio of the two 1 H signals must be exactly 6:4 (1.5:1), validating the C2v structural symmetry[2].
References
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Synthesis, Fungicidal Activity, and Effects on Fungal Polyamine Metabolism of Novel Cyclic Diamines, Journal of Agricultural and Food Chemistry - ACS Publications,[Link]
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Reaction of bromine with 4,5-dimethyl-1,4-cyclohexadiene-1,2-dicarboxylic acid: a green chemistry puzzle for organic chemistry students, Green Chemistry Letters and Reviews - Taylor & Francis,[Link]
